Butanoic acid, 3-methyl-, 1-methylbutyl ester

Description

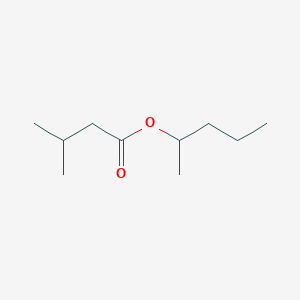

Butanoic acid, 3-methyl-, 1-methylbutyl ester (IUPAC name) is a branched-chain ester derived from 3-methylbutanoic acid and 1-methylbutanol. This compound is notable for its role in food and fragrance industries due to its fruity, sweet aroma. It has been identified as a key volatile in strawberries, where it enhances perceived sweetness independently of sugar content . Additionally, it contributes to the unique banana-pineapple fragrance in kiwifruit and is biosynthesized by the endophytic fungus Muscodor albus E-6, highlighting its natural and microbial origins . Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol.

Properties

IUPAC Name |

pentan-2-yl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJBVANUBSYWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336175 | |

| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117421-34-8 | |

| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentan-2-yl 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are standard homogeneous catalysts, typically used at 1–5 mol% relative to the carboxylic acid.

-

Temperature : Reflux conditions (120–140°C) are maintained to accelerate kinetics while avoiding decomposition.

-

Solvents : Toluene or xylene is often added to form an azeotrope with water, enabling efficient separation via Dean-Stark apparatus.

Table 1: Representative Small-Scale Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1.2–1.5 |

| Catalyst Loading | 2 mol% H₂SO₄ |

| Reaction Time | 4–8 hours |

| Yield | 70–85% |

Mechanistic Insights

The acid catalyst protonates the carbonyl oxygen of 3-methylbutanoic acid, enhancing electrophilicity for nucleophilic attack by 2-pentanol. The tetrahedral intermediate collapses, releasing water and forming the ester. Kinetic studies suggest rate-limiting steps depend on alcohol concentration and temperature.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous-flow reactors and heterogeneous catalysts are favored to meet these demands.

Fixed-Bed Reactor Systems

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Production | 500–1,000 metric tons |

| Purity Post-Distillation | ≥99% |

| Energy Consumption | 8–12 kWh/kg |

Waste Management

Unreacted alcohol and acid are recovered via fractional distillation and recycled. Aqueous waste is neutralized with calcium carbonate, yielding gypsum (CaSO₄) as a byproduct.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer a sustainable alternative under mild conditions.

Advantages Over Chemical Catalysis

Table 3: Enzymatic vs. Acid-Catalyzed Synthesis

| Parameter | Enzymatic | Acid-Catalyzed |

|---|---|---|

| Yield | 80–90% | 70–85% |

| Reaction Time | 24–48 hours | 4–8 hours |

| Environmental Impact | Low (no toxic waste) | Moderate (acid neutralization required) |

Transesterification Routes

This compound can be synthesized via transesterification of methyl 3-methylbutanoate with 2-pentanol. This method is advantageous when the methyl ester is more readily available or cost-effective.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 1-methylbutyl ester undergoes several types of chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products

Hydrolysis: 3-methylbutanoic acid and 2-pentanol.

Reduction: 2-pentanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry

Butanoic acid, 3-methyl-, 1-methylbutyl ester serves as a model compound in studies of esterification and hydrolysis reactions. Researchers utilize it to explore reaction mechanisms and kinetics in organic chemistry.

Biology

In biological studies, this ester has been investigated for its role in natural product synthesis and potential biological activities. Its involvement in lipid metabolism and cell signaling pathways makes it a subject of interest in biochemical research.

Medicine

The compound is explored for therapeutic properties, particularly its use as a flavoring agent in pharmaceuticals. Its pleasant aroma can enhance the palatability of medicinal formulations, making it valuable in drug development.

Industry

In the fragrance and flavor industry, this compound is widely used due to its fruity aroma. It is incorporated into perfumes and food products, contributing to sensory experiences.

Case Study 1: Flavor Enhancement in Pharmaceuticals

A study explored the use of butanoic acid esters as flavoring agents in cough syrups. The addition of this compound improved the overall acceptability of the syrup among pediatric patients, demonstrating its potential role in enhancing medication compliance.

Case Study 2: Biochemical Pathway Investigation

Research conducted on lipid metabolism revealed that butanoic acid esters play a role in energy metabolism within cells. The study highlighted how these compounds could influence metabolic pathways related to obesity and diabetes management.

Mechanism of Action

The mechanism of action of 2-pentyl 3-methylbutanoate involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. The ester bond in the compound can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Butanoic acid, 3-methyl-, 1-methylbutyl ester belongs to the ester class, characterized by a carboxylic acid and alcohol moiety. Its structural analogs include:

- Butanoic acid, ethyl ester (C₆H₁₂O₂): Simpler ester with a straight-chain ethyl group.

- Butanoic acid, 3-methyl-, ethyl ester (C₇H₁₄O₂): Shares the same acid backbone but with an ethyl ester group.

- Butanoic acid, 2-methyl-, ethyl ester (C₇H₁₄O₂): Structural isomer with a methyl group on the second carbon of the acid chain.

- Hexanoic acid, ethyl ester (C₈H₁₆O₂): Longer-chain analog with a six-carbon acid group.

Occurrence in Natural Products

Sensory Properties and Odor Thresholds

Key Structural and Functional Differences

- Branching vs.

- Odor Potency: Butanoic acid, 2-methyl-, ethyl ester’s ultra-low threshold makes it more impactful per unit mass than its analogs .

- Biosynthetic Pathways : The target compound’s production by Muscodor albus E-6 suggests unique microbial synthesis routes absent in plant-derived esters .

Biological Activity

Butanoic acid, 3-methyl-, 1-methylbutyl ester (CAS Number: 117421-34-8), is an organic compound that has garnered attention for its biological activity. This article explores its properties, biological effects, and relevant case studies.

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.265 g/mol

- LogP : 2.764 (indicates moderate lipophilicity) .

Biological Activity Overview

Butanoic acid esters are known for their various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. The specific ester has shown promise in several studies.

Antimicrobial Activity

Research indicates that butanoic acid derivatives exhibit significant antimicrobial properties. For instance, a study on volatile organic compounds (VOCs) produced by Oidium sp. highlighted that butanoic acid esters can inhibit plant pathogenic fungi, demonstrating the potential use of these compounds in agricultural settings .

In another study, the essential oil of L. chequen, which contains butanoic acid derivatives, was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 4.35 µg/mL and 8.71 µg/mL, respectively .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. A study reported that butanoic acid esters contributed to the antioxidant activity of certain essential oils, showing effective inhibition against DPPH radicals . This suggests potential applications in food preservation and health supplements.

Case Study 1: Inhibition of Pathogenic Fungi

A significant study conducted on the VOCs from Oidium sp. demonstrated that butanoic acid esters could synergistically enhance the antimicrobial activity when combined with other compounds like naphthalene. This combination resulted in a complete inhibition of Pythium ultimum, indicating that butanoic acid esters could be valuable in developing natural fungicides .

Case Study 2: Antibacterial Efficacy

The antibacterial efficacy of butanoic acid derivatives was further investigated in another study where essential oils were tested against various bacterial strains. The findings indicated that these compounds could induce apoptosis in bacterial cells, particularly in S. aureus, highlighting their potential as therapeutic agents against resistant bacterial strains .

Data Table: Biological Activities of Butanoic Acid Esters

Q & A

Q. What synthetic methodologies are commonly employed to prepare butanoic acid, 3-methyl-, 1-methylbutyl ester?

The ester is typically synthesized via acid-catalyzed esterification between 3-methylbutanoic acid (isovaleric acid) and 1-methylbutanol. Key steps include:

- Use of sulfuric acid or p-toluenesulfonic acid as catalysts to accelerate the reaction.

- Removal of water via azeotropic distillation (e.g., using Dean-Stark traps) to shift equilibrium toward ester formation.

- Purification via fractional distillation or column chromatography to isolate the ester from unreacted starting materials .

- Validation of purity using GC-MS or NMR, as demonstrated for structurally similar esters in NIST data .

Q. How can researchers characterize this ester’s physicochemical properties?

- Boiling Point/Molecular Weight : Estimated using computational tools (e.g., NIST Chemistry WebBook) based on analogous esters like 3-methylbutanoic acid, 2-methylbutyl ester (MW: 172.26 g/mol; b.p. ≈ 180–190°C) .

- Solubility : Experimental determination in aqueous/organic phases using shake-flask methods, guided by solubility parameters for esters like ethyl 3-hydroxybutanoate (log P ≈ 1.5) .

- Spectral Data : Compare experimental NMR (¹H/¹³C) and IR spectra with reference data from NIST for validation .

Q. What analytical techniques are suitable for quantifying this ester in complex mixtures?

- GC-MS : Optimize column polarity (e.g., DB-5MS) and temperature gradients to resolve co-eluting peaks, as applied in odorant analysis for palm wine esters .

- HPLC : Use reverse-phase C18 columns with UV detection at 210–220 nm for non-volatile derivatives.

- Headspace SPME : For volatile quantification in matrices like polymers or biological samples, referencing methods for similar esters in NIST protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral or solubility data for this ester?

- Spectral Discrepancies : Cross-validate experimental NMR/IR with NIST’s Standard Reference Database 69, ensuring calibration against certified reference materials .

- Solubility Variability : Replicate experiments under controlled conditions (pH, temperature) and compare with published datasets like the Handbook of Aqueous Solubility Data .

- Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in conflicting datasets.

Q. What strategies optimize the ester’s synthesis for high yield and scalability?

- Catalyst Screening : Test ionic liquids or enzymatic catalysts (e.g., lipases) to enhance selectivity and reduce side reactions .

- Process Intensification : Explore microwave-assisted or continuous-flow reactors to improve reaction kinetics and energy efficiency.

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How does this ester degrade under varying environmental conditions, and what are the byproducts?

- Hydrolytic Stability : Perform accelerated aging studies at elevated temperatures (40–80°C) and pH 2–12, analyzing degradation via GC-MS for fragments like 3-methylbutanoic acid and 1-methylbutanol .

- Oxidative Pathways : Expose the ester to UV light or reactive oxygen species (e.g., H₂O₂) and identify oxidation products (e.g., peroxides) using LC-QTOF .

Q. What role does this ester play in polymeric or composite materials?

- Plasticizer Compatibility : Assess miscibility with PVC or polyesters via DSC and tensile testing, referencing polymer interaction studies for structurally related esters .

- Crosslinking Efficiency : Evaluate its potential as a reactive diluent in epoxy resins by monitoring viscosity reduction and cure kinetics .

Q. How can researchers address challenges in detecting trace amounts of this ester in biological systems?

- Derivatization : Convert the ester to a fluorescent or charged derivative (e.g., using dansyl chloride) for enhanced LC-MS/MS sensitivity .

- Matrix Effects : Validate recovery rates in serum or tissue homogenates using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.